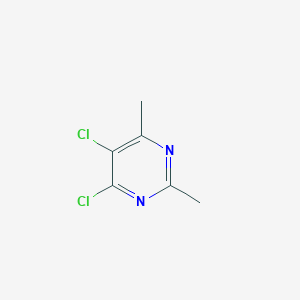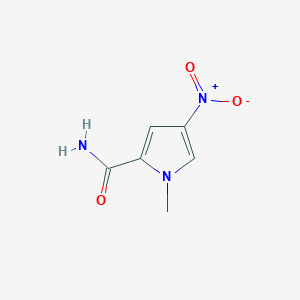![molecular formula C21H21N3O3S B2364319 N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893978-84-2](/img/structure/B2364319.png)
N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide, also known as EPPSA, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. EPPSA is a member of the pyridazinyl sulfonamide class of compounds and has been shown to exhibit potent biological activity.
Scientific Research Applications
Synthesis and Structure
- Chemical Synthesis and Structural Analysis : The compound has been studied in the context of its chemical synthesis and structural properties. For instance, Kosolapova et al. (2013) investigated the reactions of related chemical structures with various agents, elucidating the resultant chemical structures through X-ray crystallography (Kosolapova et al., 2013).
Pharmacological Applications
Glutaminase Inhibition : Shukla et al. (2012) explored analogs of a related compound, focusing on their role as inhibitors of glutaminase, an enzyme involved in cancer cell metabolism. This research contributes to the understanding of how structural variations in compounds can impact their biological activity (Shukla et al., 2012).
Antinociceptive Activity : Doğruer et al. (2000) synthesized derivatives of a related pyridazinone compound and evaluated their antinociceptive (pain-relieving) activity. This study highlights the potential application of such compounds in pain management (Doğruer et al., 2000).
Anticancer Effects : Xiao-meng Wang et al. (2015) synthesized derivatives of a related compound, assessing their antiproliferative activities against cancer cell lines and their potential as anticancer agents with reduced toxicity (Xiao-meng Wang et al., 2015).
Antibacterial Activity : Mohamed (2004) synthesized novel heterocycles related to pyridazine and evaluated their antibacterial activity, demonstrating significant effectiveness against various bacteria (Mohamed, 2004).
Miscellaneous Applications
Corrosion Inhibition : Luo et al. (2021) developed a pyridazine-based derivative as a corrosion inhibitor for copper, providing insights into its application in material science (Luo et al., 2021).
CNS Drug Potential : Hudkins et al. (2011) identified a pyridazin-3-one derivative as a potential treatment for attentional and cognitive disorders, demonstrating its pharmacological, safety, and efficacy profiles (Hudkins et al., 2011).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-27-19-11-7-5-9-17(19)22-20(25)14-28-21-13-12-16(23-24-21)15-8-4-6-10-18(15)26-2/h4-13H,3,14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWUIRSQGGENCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2364239.png)

![2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile](/img/structure/B2364241.png)
![1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate](/img/structure/B2364242.png)

![N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2364250.png)
![(1-(4-chlorophenyl)cyclopentyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2364251.png)
![(E)-ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2364252.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2364255.png)
![5-((2,6-Dimethylmorpholino)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364256.png)


